molecular formula C15H23NO B11031536 3-phenyl-N,N-dipropylpropanamide CAS No. 91424-73-6

3-phenyl-N,N-dipropylpropanamide

Cat. No.: B11031536
CAS No.: 91424-73-6
M. Wt: 233.35 g/mol
InChI Key: NULYKLWBKZMLBM-UHFFFAOYSA-N
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Description

3-Phenyl-N,N-dipropylpropanamide is a tertiary amide characterized by a phenyl group attached to the carbonyl carbon and two propyl groups bonded to the nitrogen atom. Its molecular formula is C₁₅H₂₃NO (inferred from structural analogs in evidence), with a molecular weight of approximately 241.35 g/mol. The compound is structurally defined by the following features:

  • Dipropylamine moiety: Enhances lipophilicity and influences steric bulk.
  • Amide backbone: Imparts polarity and hydrogen-bonding capability.

This compound is primarily utilized in synthetic organic chemistry, such as in the preparation of γ-boryl amides via copper-catalyzed multi-component reactions .

Properties

CAS No.

91424-73-6

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

3-phenyl-N,N-dipropylpropanamide

InChI

InChI=1S/C15H23NO/c1-3-12-16(13-4-2)15(17)11-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3

InChI Key

NULYKLWBKZMLBM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N,N-dipropylpropanamide typically involves the amidation of 3-phenylpropanoic acid with N,N-dipropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of 3-phenyl-N,N-dipropylpropanamide can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reactants, maintaining strict temperature control, and employing continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N,N-dipropylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces amines.

    Substitution: Produces substituted aromatic compounds.

Scientific Research Applications

3-phenyl-N,N-dipropylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenyl-N,N-dipropylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Diisopropyl vs.
  • Sulfonyl Addition : The sulfonyl group in introduces polarity, enhancing solubility in aqueous media but decreasing lipid bilayer penetration.
  • Aromatic vs. Carbonyl : The phenyl group in 3-phenyl-N,N-dipropylpropanamide provides aromatic stabilization, whereas the ketone in increases electrophilicity and reactivity.

Pharmacological and Industrial Relevance

While direct data on 3-phenyl-N,N-dipropylpropanamide are sparse, insights can be drawn from analogs:

  • Toxicity Profiles: Compounds like N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine underscore the role of alkyl chain length in cytotoxicity, a consideration for optimizing 3-phenyl-N,N-dipropylpropanamide derivatives.

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